molecular formula C12H9IN2O2 B14914918 N-(2-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(2-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B14914918
M. Wt: 340.12 g/mol
InChI Key: WELKZIMTFNICDQ-UHFFFAOYSA-N
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Description

N-(2-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a 6-oxo-1,6-dihydropyridine core linked to a 2-iodophenyl group via a carboxamide bridge.

Properties

Molecular Formula

C12H9IN2O2

Molecular Weight

340.12 g/mol

IUPAC Name

N-(2-iodophenyl)-6-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C12H9IN2O2/c13-9-3-1-2-4-10(9)15-12(17)8-5-6-11(16)14-7-8/h1-7H,(H,14,16)(H,15,17)

InChI Key

WELKZIMTFNICDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CNC(=O)C=C2)I

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The foundational synthesis involves a three-step sequence starting from 4-chloro-2-fluoroaniline. In the first step, a compound of formula a reacts with malonic acid in a 1:2 to 1:6 molar ratio under mild conditions (25–40°C) to form the dihydropyridine core (formula b ). This contrasts with older methods requiring high temperatures (>100°C) and diethyl malonate, which increased side products like dehydrated pyridines. The malonic acid route reduces decarboxylation risks while maintaining a 55–60% yield over 8–12 hours.

Process Optimization

Critical parameters include:

  • Solvent system : Tetrahydrofuran/water (3:1 v/v) enhances solubility of the iodophenyl intermediate.
  • Alkaline conditions : Lithium hexamethyldisilazide (1.2 eq) facilitates cyclization at 0°C, minimizing epimerization.
  • Workup : Sequential filtration and ethyl acetate extraction recover 92–95% of the crude product, with final purification via silica gel chromatography (hexane/ethyl acetate 4:1).

This method’s scalability is demonstrated in a 10 kg pilot batch, achieving a 58% yield and >98% HPLC purity.

HATU-Mediated Amidation Approach

Coupling Reaction Dynamics

An alternative route employs 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to couple 6-oxo-1,6-dihydropyridine-3-carboxylic acid with 2-iodoaniline. In a representative procedure:

  • Reagents : 2.0 g (6.5 mmol) carboxylic acid, 1.2 g (6.5 mmol) 2-iodoaniline, 1.3 g (9.8 mmol) N,N-diisopropylethylamine (DIPEA).
  • Conditions : DMF solvent, 25°C, 2-hour reaction time.
  • Yield : 48.1% after column chromatography (SiO₂, dichloromethane/methanol 95:5).

Side Reaction Mitigation

Competitive hydrolysis of the activated ester intermediate reduces yields. Kinetic studies show maintaining anhydrous DMF and a DIPEA:HATU ratio of 1:1.5 suppresses hydrolysis to <5%. Scaling to 100 mmol retains 45–47% yield, indicating robustness.

Comparative Analysis of Synthetic Routes

Parameter Malonic Acid Route HATU Route
Temperature Range 0–40°C 25°C
Reaction Time 8–12 hours 2 hours
Isolated Yield 55–60% 48.1%
Scalability (Batch Size) 10 kg 100 mmol
Purity (HPLC) >98% 95–97%

The malonic acid method excels in scalability and purity but requires stringent temperature control. The HATU approach offers faster synthesis at the expense of yield and solvent volume (DMF: 20 mL/g substrate vs. THF: 5 mL/g).

Industrial-Scale Adaptations

Trifluoromethanesulfonic Anhydride Activation

For kilogram-scale production, WO2021018112A1 discloses trifluoromethanesulfonic anhydride-mediated activation of intermediate b . Key modifications include:

  • Molar ratio : 1:1.05 (intermediate:anhydride) to minimize excess reagent.
  • Quenching : Gradual addition to ice-cold sodium bicarbonate prevents exothermic decomposition.
  • Yield : 72–75% for the sulfonated intermediate, enabling a 4-step overall yield of 38–42%.

Lithium Hydroxide-Mediated Cyclization

Final cyclization using lithium hydroxide (2.0 eq) in tetrahydrofuran/water achieves 89–92% conversion at 50°C. Residual lithium ions are removed via cation-exchange resin (Amberlite IR-120), ensuring API purity meets ICH Q3D guidelines.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, replacing the iodine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below highlights key structural differences and properties of N-(2-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide and its analogs:

Compound Name Substituents on Phenyl Group Pyridine Modifications Molecular Formula Molecular Weight (g/mol) Biological Activity Synthesis Method Reference
This compound (Target) 2-iodo None C₁₂H₉IN₂O₂ 340.12 Not specified Not provided -
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 3-cyclopropylcarbamoyl 1-Benzyl C₂₃H₂₂N₃O₃ 388.44 Trypanosoma cruzi proteasome inhibition Reaction at 0°C
2-Amino-N-(4-(carbamimidoylsulfamoyl)phenyl)-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 4-sulfamoyl, 4-methoxyphenyl 2-Amino, 5-cyano C₂₁H₁₈N₆O₅S 466.47 Antimicrobial Reflux in DMF/ethanol
2-[(2-Fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide 2-fluoro-4-iodo 1,5-Dimethyl, 2-hydroxyethoxy C₁₇H₁₈FIN₃O₄ 502.24 Not specified Not provided
N-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide 3,4-dimethyl Pyridazine core (vs. pyridine) C₁₃H₁₃N₃O₂ 243.26 Not specified Not provided
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 4-methoxy 5-Chloro, 1-(3-chlorobenzyl) C₂₀H₁₆Cl₂N₂O₃ 403.26 Not specified Not provided

Key Observations

Substituent Effects on Activity: The iodine atom in the target compound and ’s derivative may enhance halogen bonding with biological targets compared to smaller substituents like chlorine or methoxy groups .

Core Modifications :

  • Replacing the pyridine ring with a pyridazine () alters electronic distribution, which could affect binding affinity or metabolic stability .
  • N-Benzylation () introduces steric bulk, possibly influencing proteasome inhibition by modulating interactions with the target’s active site .

Synthetic Accessibility :

  • The target compound’s synthesis method is unspecified, but analogs like those in and highlight the use of low-temperature reactions (0°C) or reflux conditions, impacting yield and purity .

Research Findings and Implications

  • Antimicrobial Potential: ’s derivative, featuring a sulfamoyl group, demonstrated antimicrobial activity, suggesting that halogenation (e.g., iodine in the target compound) could enhance such effects through improved target engagement .
  • Antiparasitic Applications: ’s benzyl-substituted analog inhibited Trypanosoma cruzi proteasomes, implying that the target compound’s iodine substituent might be optimized for similar parasitic targets .
  • Structural Insights : The 2-iodophenyl group in the target compound provides a unique pharmacophore for structure-activity relationship (SAR) studies, particularly when compared to fluorine- or chlorine-containing analogs .

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